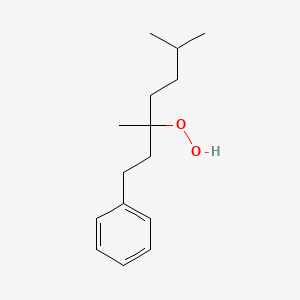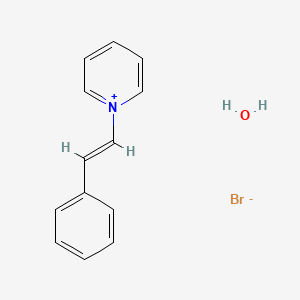silane CAS No. 76436-98-1](/img/structure/B14442358.png)
[(1-Cyclohexylprop-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclohexylprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C12H24OSi It is a derivative of silane, where a cyclohexylprop-1-en-1-yl group is bonded to a trimethylsilyl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylprop-1-en-1-yl)oxysilane typically involves the reaction of cyclohexylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows: \ \text{Cyclohexylprop-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{[(1-Cyclohexylprop-1-en-1-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
Industrial production of (1-Cyclohexylprop-1-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclohexylprop-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while substitution can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
(1-Cyclohexylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which (1-Cyclohexylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The cyclohexylprop-1-en-1-yl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Cyclohexylprop-2-en-1-yl)oxysilane
- (1-Cyclohexylprop-1-en-1-yl)oxysilane
Uniqueness
(1-Cyclohexylprop-1-en-1-yl)oxysilane is unique due to its specific combination of a cyclohexylprop-1-en-1-yl group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
76436-98-1 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
1-cyclohexylprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C12H24OSi/c1-5-12(13-14(2,3)4)11-9-7-6-8-10-11/h5,11H,6-10H2,1-4H3 |
Clé InChI |
YWIWDVLQWGYQLP-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1CCCCC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


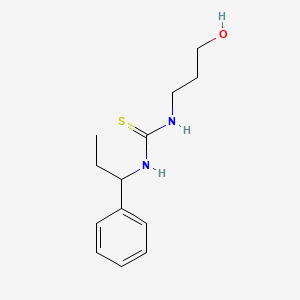
![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
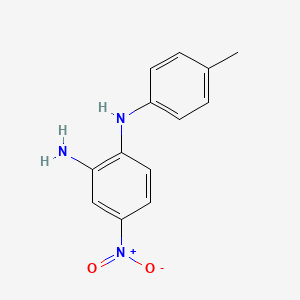
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
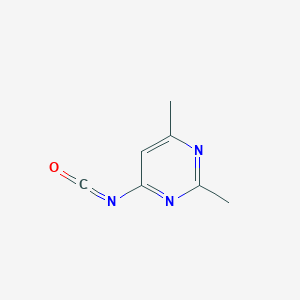
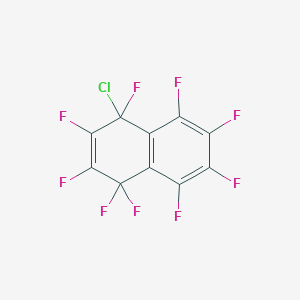
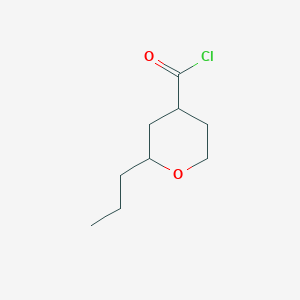
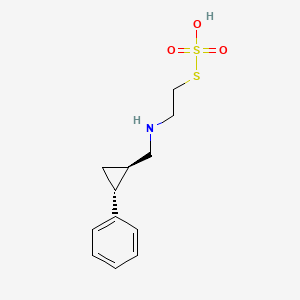
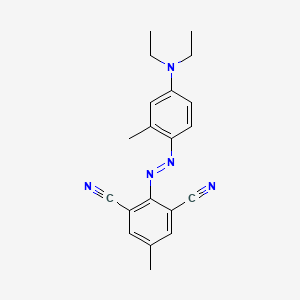
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
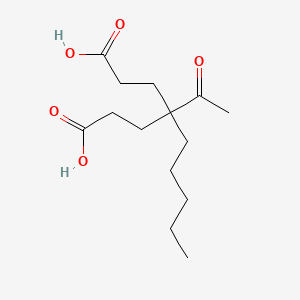
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
